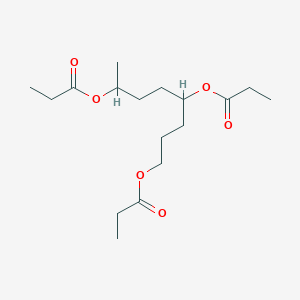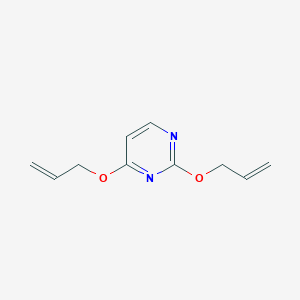
2,4-Bis(prop-2-en-1-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(prop-2-en-1-yloxy)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are essential components of nucleic acids, such as DNA and RNA, and have significant roles in various biological processes. The compound this compound is characterized by the presence of two prop-2-en-1-yloxy groups attached to the pyrimidine ring at positions 2 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(prop-2-en-1-yloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with allyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where pyrimidine is treated with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(prop-2-en-1-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the prop-2-en-1-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2,4-Bis(prop-2-en-1-yloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Bis(prop-2-en-1-yloxy)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine
- 2,4-Di(arylamino)pyrimidine
- 2,4,6-Trisubstituted pyrimidines
Uniqueness
2,4-Bis(prop-2-en-1-yloxy)pyrimidine is unique due to its specific substitution pattern and the presence of prop-2-en-1-yloxy groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1489-12-9 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2,4-bis(prop-2-enoxy)pyrimidine |
InChI |
InChI=1S/C10H12N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h3-6H,1-2,7-8H2 |
Clé InChI |
LTXXFFSWFQKSJC-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=NC(=NC=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


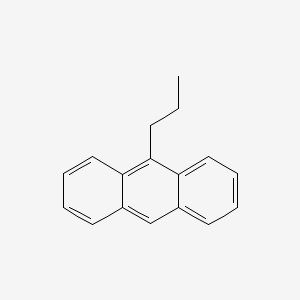
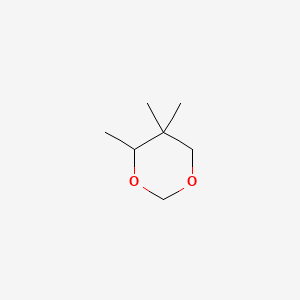
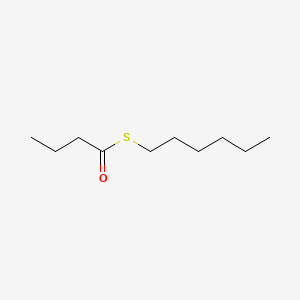
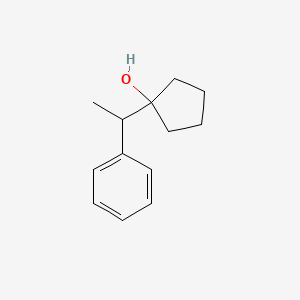
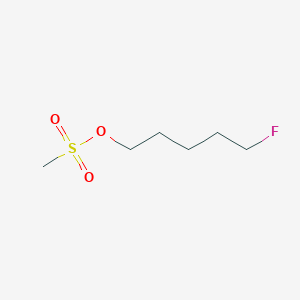
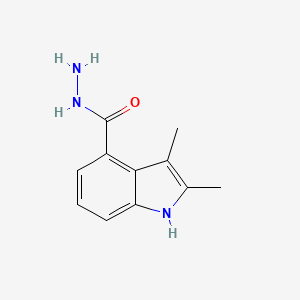

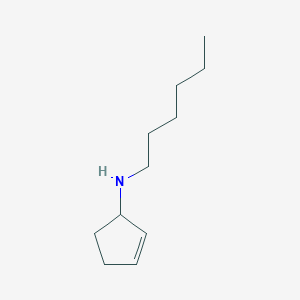
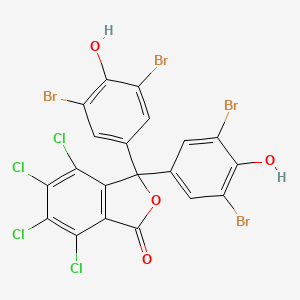
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
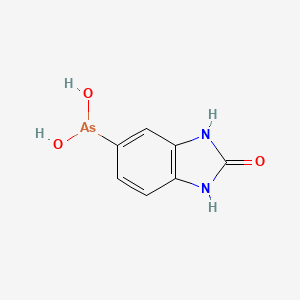
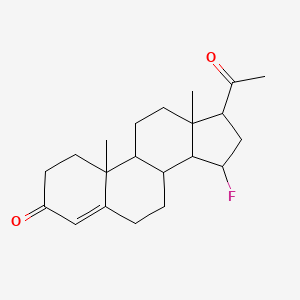
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
